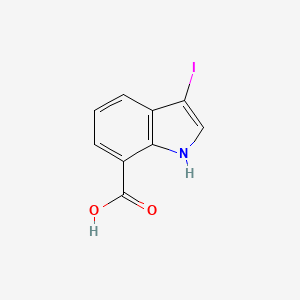

3-Iodo-1h-indole-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

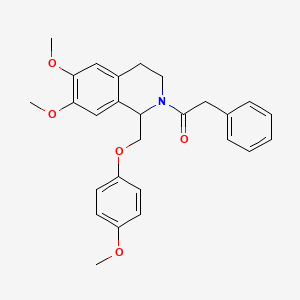

3-Iodo-1H-indole-7-carboxylic acid is a compound that belongs to the class of indole carboxylic acids. Indoles are heterocyclic structures that are widely distributed in natural products and biologically active molecules. The indole carboxylic acid moiety is particularly interesting due to its relevance in various chemical reactions and its potential in drug development.

Synthesis Analysis

The synthesis of 3-substituted indoles, which would include derivatives like 3-Iodo-1H-indole-7-carboxylic acid, can be achieved through aza-Friedel-Crafts reactions. This method involves the reaction of aldehydes, primary amines, and indoles in water, catalyzed by carboxylic acid. The products from this reaction can be further transformed into various 3-substituted indoles, which are often biologically active compounds .

Molecular Structure Analysis

The molecular structure of indole carboxylic acids has been studied using methods such as X-ray diffraction and infrared spectroscopy. For instance, indole-2-carboxylic acid has been found to form planar ribbons held together by intermolecular hydrogen bonds. The carboxylic groups in these molecules are oriented perpendicularly to each other, which is significant for the molecular interactions and properties of these compounds . Although the exact structure of 3-Iodo-1H-indole-7-carboxylic acid is not detailed in the provided papers, similar analytical techniques would likely reveal its molecular intricacies.

Chemical Reactions Analysis

Indole carboxylic acids are versatile in chemical reactions. They can undergo [4 + 3]-annulation reactions with propargyl alcohols, leading to the formation of lactams and lactones. These reactions can also involve carboxamide group migration and decarboxylative cyclization, demonstrating the reactivity of the carboxylate group in different positions on the indole ring . The presence of an iodo substituent in 3-Iodo-1H-indole-7-carboxylic acid would likely influence its reactivity and the types of chemical transformations it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carboxylic acids are influenced by their molecular structure. For example, the crystal structure of indole-3-carboxylic acid shows the formation of hydrogen-bonded cyclic carboxylic acid dimers, which are further linked into a sheet structure through peripheral hydrogen bonds . These structural features affect properties such as solubility, melting point, and reactivity. The iodo substituent in 3-Iodo-1H-indole-7-carboxylic acid would add to the compound's molecular weight and could affect its boiling point, density, and other physical properties.

科学的研究の応用

Palladium-Catalyzed Annulation

A study by Suresh and Swamy (2012) introduced two methodologies for synthesizing indolo[2,3-c]pyrane-1-ones from allenes and 3-iodo-1-alkylindole-2-carboxylic acids, demonstrating the utility of iodine reactivity and C-H functionalization in creating complex heterocycles. This work highlights the potential of iodinated indole carboxylic acids in facilitating regioselective annulation reactions, offering a pathway to diverse heterocyclic structures with potential pharmacological applications (Suresh & Swamy, 2012).

Crystal Structure Analysis

Research on indole-3-carboxylic acid by Smith, Wermuth, and Healy (2003) detailed the crystal structure, showcasing hydrogen-bonded cyclic carboxylic acid dimers. This structural information is crucial for understanding the chemical behavior and reactivity of indole carboxylic acids, which can be applied to the synthesis and design of new compounds (Smith, Wermuth, & Healy, 2003).

Aza-Friedel-Crafts Reactions

Shirakawa and Kobayashi (2006) developed a carboxylic acid-catalyzed three-component aza-Friedel-Crafts reaction involving aldehydes, primary amines, and indoles, leading to the synthesis of 3-substituted indoles. This method underscores the role of carboxylic acids in facilitating bond-forming reactions in water, suggesting a green chemistry approach to indole derivatization (Shirakawa & Kobayashi, 2006).

Carboxylation with Carbon Dioxide

Yoo et al. (2012) presented a method for preparing indole-3-carboxylic acids through direct carboxylation of indoles with carbon dioxide under basic conditions. This research offers insights into sustainable chemical synthesis strategies, potentially applicable to the functionalization of 3-Iodo-1H-indole-7-carboxylic acid (Yoo et al., 2012).

Biological Activity

Raju and colleagues (2015) explored the synthesis of indole-2-carboxylic acid derivatives, revealing their significant antibacterial and moderate antifungal activities. This study emphasizes the potential of indole carboxylic acids in developing new antimicrobial agents, suggesting a therapeutic avenue for research on 3-Iodo-1H-indole-7-carboxylic acid derivatives (Raju et al., 2015).

作用機序

Target of Action

It is known that indole derivatives, which include 3-iodo-1h-indole-7-carboxylic acid, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .

Pharmacokinetics

Indole derivatives are known to have broad-spectrum biological activities , which suggests they may have good bioavailability.

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The synthesis of indole derivatives is known to occur under various conditions .

特性

IUPAC Name |

3-iodo-1H-indole-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-7-4-11-8-5(7)2-1-3-6(8)9(12)13/h1-4,11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFPSGUINDMCAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

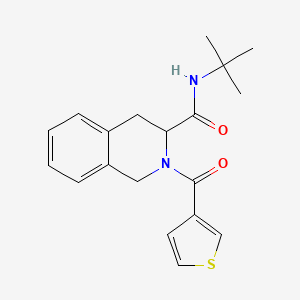

![Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2541891.png)

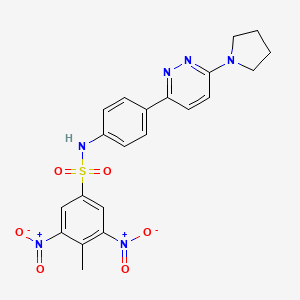

![3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2541900.png)

![2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2541904.png)

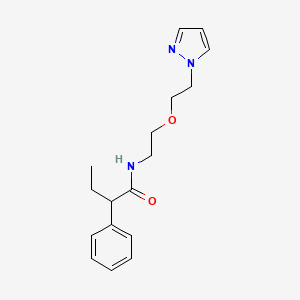

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2541906.png)

![5-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2541907.png)